molecular formula C19H31NO B11050543 1,5-Di-tert-butyl-3-phenylpiperidin-3-ol

1,5-Di-tert-butyl-3-phenylpiperidin-3-ol

Cat. No.: B11050543
M. Wt: 289.5 g/mol
InChI Key: JXFJOPCGNKFADS-UHFFFAOYSA-N
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Description

1,5-DI(TERT-BUTYL)-3-PHENYL-3-PIPERIDINOL is a chemical compound characterized by the presence of two tert-butyl groups, a phenyl group, and a piperidinol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-DI(TERT-BUTYL)-3-PHENYL-3-PIPERIDINOL typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with tert-butyl and phenyl substituents. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 1,5-DI(TERT-BUTYL)-3-PHENYL-3-PIPERIDINOL may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,5-DI(TERT-BUTYL)-3-PHENYL-3-PIPERIDINOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

1,5-DI(TERT-BUTYL)-3-PHENYL-3-PIPERIDINOL has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-DI(TERT-BUTYL)-3-PHENYL-3-PIPERIDINOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,5-DI(TERT-BUTYL)-3-PHENYL-3-PIPERIDINONE: Similar structure but with a ketone group instead of a hydroxyl group.

    1,5-DI(TERT-BUTYL)-3-PHENYL-3-PIPERIDINE: Lacks the hydroxyl group present in 1,5-DI(TERT-BUTYL)-3-PHENYL-3-PIPERIDINOL.

    1,5-DI(TERT-BUTYL)-3-PHENYL-3-PIPERIDINAMINE: Contains an amine group instead of a hydroxyl group.

Uniqueness

1,5-DI(TERT-BUTYL)-3-PHENYL-3-PIPERIDINOL is unique due to the presence of both tert-butyl and phenyl groups along with a hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H31NO

Molecular Weight

289.5 g/mol

IUPAC Name

1,5-ditert-butyl-3-phenylpiperidin-3-ol

InChI

InChI=1S/C19H31NO/c1-17(2,3)16-12-19(21,15-10-8-7-9-11-15)14-20(13-16)18(4,5)6/h7-11,16,21H,12-14H2,1-6H3

InChI Key

JXFJOPCGNKFADS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(CN(C1)C(C)(C)C)(C2=CC=CC=C2)O

Origin of Product

United States

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